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Compound of Interest

Compound Name: Dapansutrile

Cat. No.: B1669814

Application Notes and Protocols: Dapansutrile
In the EAE Model

These application notes provide a comprehensive overview and detailed protocols for utilizing
Dapansutrile (also known as OLT1177), a selective NLRP3 inflammasome inhibitor, in the
context of the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple
sclerosis (MS). This document is intended for researchers, scientists, and drug development
professionals investigating neuroinflammatory and autoimmune diseases.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for
multiple sclerosis, mimicking key pathological features of the human disease, including central
nervous system (CNS) inflammation, demyelination, and axonal damage.[1][2] The NLRP3
(NOD-like receptor protein 3) inflammasome, a key component of the innate immune system,
has been identified as a critical driver of EAE pathogenesis.[3][4] Activation of the NLRP3
inflammasome leads to the maturation and secretion of pro-inflammatory cytokines IL-13 and
IL-18, which are significantly elevated in MS patients and play a crucial role in the development
of EAE.[3][5][6]

Dapansutrile (OLT1177) is a novel, orally bioavailable small molecule that specifically inhibits
the NLRP3 inflammasome.[5][7][8] By preventing NLRP3 activation, Dapansutrile blocks the
downstream release of IL-13 and IL-18, thereby reducing the inflammatory cascade.[5][7]
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Studies in the EAE model have demonstrated that Dapansutrile administration ameliorates
disease severity, reduces CNS inflammation and demyelination, and decreases the infiltration
of pathogenic immune cells into the spinal cord.[5][9] These findings highlight Dapansutrile as
a promising therapeutic candidate for MS and provide a valuable tool for studying the role of
the NLRP3 inflammasome in neuroinflammation.

Signaling Pathway of Dapansutrile in EAE

Dapansutrile’'s mechanism of action centers on the direct inhibition of the NLRP3
inflammasome complex.[7] In the EAE model, damage-associated molecular patterns (DAMPS)
released from stressed or dying cells in the CNS activate the NLRP3 inflammasome in immune
cells like microglia and infiltrating macrophages.[8][10] This activation leads to the assembly of
the inflammasome complex (NLRP3, ASC, and pro-caspase-1), which cleaves pro-caspase-1
into its active form.[3][11] Caspase-1 then processes pro-IL-13 and pro-IL-18 into their mature,
secretable forms.[3][4] These cytokines promote the migration of T helper cells (Th1l and Th17)
and other immune cells into the CNS, exacerbating inflammation and driving demyelination.[4]
[11] Dapansutrile intervenes by binding to the NLRP3 protein, preventing its oligomerization
and the subsequent assembly of the entire inflammasome complex, thus halting the
inflammatory cascade at its source.[7]
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Caption: Dapansutrile inhibits NLRP3 inflammasome activation in EAE.
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Experimental Protocols

The following protocols are based on methodologies described for Dapansutrile (OLT1177) in
a chronic EAE mouse model.[5]

EAE Induction in C57BL/6 Mice (MOG35-55 Model)

This protocol describes the active induction of EAE, which is the most common method for
studying MS-like disease.[1][12]

Materials:
e Female C57BL/6 mice, 8-10 weeks old[5]
o Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)[5]
o Complete Freund's Adjuvant (CFA)[5]
e Heat-inactivated Mycobacterium tuberculosis H37Ra[5]
e Pertussis Toxin (PTX)
» Sterile Phosphate-Buffered Saline (PBS) or Saline
» Anesthetic (e.g., Ketamine/Xylazine mixture)[5]
Procedure:
e Antigen Emulsion Preparation:
o On Day 0, prepare the encephalitogenic emulsion.
o Dissolve MOG35-55 in sterile saline to a final concentration of 1.5 mg/mL.

o Supplement CFA with heat-inactivated Mycobacterium tuberculosis to a final concentration
of 4 mg/mL.[5]

o Create a stable water-in-oil emulsion by mixing the MOG35-55 solution and the CFA with
M. tuberculosis in a 1:1 ratio. Emulsify using two glass syringes connected by a Luer lock
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until a thick, white emulsion is formed that does not disperse when dropped into water.
e Immunization (Day 0):

o Anesthetize the mice (e.g., intramuscular injection of ketamine at 22 mg/kg and xylazine at
2.5 mg/kg).[5]

o Administer a total of 200 pL of the emulsion subcutaneously, divided over two sites on the
upper back (100 pL per site). This delivers a total dose of 300 pg of MOG35-55 per
mouse.[5]

o Administer 200-300 ng of Pertussis Toxin (PTX) intraperitoneally (i.p.) in 100 uL of sterile
saline.

o PTX Boost (Day 2):
o Administer a second dose of 200-300 ng of PTX i.p. in 100 pL of sterile saline.
e Clinical Monitoring:

o Beginning on day 7 post-immunization, monitor mice daily for clinical signs of EAE and
body weight.

o Use a standard 0-5 scoring scale:[13]
= 0: No clinical signs.
= 1: Limp tail.
» 2: Hind limb weakness or waddling gait.

» 3: Partial hind limb paralysis.

[ |
I

: Complete hind limb paralysis.

= 5: Moribund state or death.
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Caption: Workflow for the induction of EAE in C57BL/6 mice.

Dapansutrile (OLT1177) Administration Protocols

Dapansutrile can be administered prophylactically (starting at immunization) or therapeutically
(starting at disease onset).[5]

A. Prophylactic Oral Administration (in Diet):

o Dosage: Prepare a custom diet containing 3.75 g of Dapansutrile per kg of standard rodent
chow.[5]

e Procedure: Provide the Dapansutrile-enriched diet ad libitum to the experimental group
starting from the day of EAE immunization (Day 0) until the end of the study. The control
group receives the standard diet.

B. Therapeutic Oral Administration (Gavage):

o Rationale: This method is used when treatment begins after disease onset, as EAE mice
often reduce their food intake, making diet-based administration unreliable.[5]

o Dosage: Prepare a formulation of Dapansutrile for oral gavage. A specific dose for
therapeutic gavage from the provided literature is not explicitly stated, but intraperitoneal
doses can serve as a guide for dose-finding studies.

e Procedure: Once mice show the first clinical signs of EAE (e.g., a clinical score of 1), begin
daily administration of Dapansutrile via oral gavage. The vehicle control group should
receive the vehicle on the same schedule.
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C. Prophylactic Intraperitoneal (i.p.) Administration:
e Formulation: Solubilize Dapansutrile in sterile saline.[5]
e Dosage Regimens:
o High Dose, Single Injection: 200 mg/kg, administered once daily.[5]

o Low Dose, Twice Daily: 60 mg/kg, administered twice daily (e.g., every 12 hours). This
regimen was found to be more effective, likely due to the drug's half-life.[5]

e Procedure: Begin daily i.p. injections on the day of EAE immunization (Day 0) and continue
until the end of the study (e.g., 21 days).[5] The control group receives saline injections.

Data Presentation

The following tables summarize the quantitative outcomes of Dapansutrile treatment in the
EAE model as reported in the literature.[5][14]

Table 1: Effect of Prophylactic Oral Dapansutrile on
Clinical and Histological Outcomes

Control EAE Dapansutrile EAE
Parameter Outcome
(Standard Food) (3.75 g/kg Food)
o Significant reduction
Peak Clinical Score ~3.5 ~1.5 o )
in disease severity
— . o Protection against
Demyelination (%) High Significantly Reduced o
demyelination
CD4+ T Cell High Significantly Reduced CNS
[
Infiltration g Attenuated immune infiltration
Macrophage High Significantly Reduced CNS
[
Infiltration J Attenuated immune infiltration

Data are approximations based on graphical representations in SAnchez-Fernandez et al.,
2019.[5]
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Table 2: Effect of Prophylactic Oral Dapansutrile on
Spinal Cord Cytokine Levels

. Control EAE Dapansutrile EAE
Cytokine Outcome
(Standard Food) (3.75 glkg Food)

_ Inhibition of key
Marked Reduction )
IL-13 Elevated inflammasome
(~2-3 fold)
product

) Inhibition of key
Marked Reduction )
IL-18 Elevated inflammasome
(~2-3 fold)
product

Attenuation of

IL-6 Elevated Marked Reduction downstream
inflammation
) Broad anti-
TNF-a Elevated Marked Reduction

inflammatory effect

No alteration of anti-
IL-10 Unchanged Unchanged inflammatory

response

Data reported as ~2- to 3-fold reductions in Sanchez-Fernandez et al., 2019.[5][9]

Table 3: Comparison of Intraperitoneal Dapansutrile

Administration Regimens

Administration Regimen Peak Clinical Score Outcome
Control (Saline) ~3.0
. No significant prevention of
200 mg/kg, once daily ~2.5 ) )
neurological decline
) ] Significant amelioration of
60 mg/kg, twice daily ~1.5

functional deficits
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Data are approximations based on graphical representations in Sanchez-Fernandez et al.,
2019.[5] This highlights the importance of maintaining therapeutic drug levels.

Conclusion

Dapansutrile is a potent and specific inhibitor of the NLRP3 inflammasome that demonstrates
significant therapeutic efficacy in the EAE model. Both prophylactic and therapeutic
administration routes have been shown to reduce disease severity, limit CNS inflammation and
demyelination, and decrease levels of key pro-inflammatory cytokines. These protocols and
data provide a robust framework for researchers to investigate the therapeutic potential of
NLRP3 inflammasome inhibition in multiple sclerosis and other neuroinflammatory disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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